2-Hydroxy-3-{[(4-methoxyphenyl)carbonyl]amino}benzoic acid
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Overview
Description
2-Hydroxy-3-(4-methoxybenzamido)benzoic acid is a compound that belongs to the class of hydroxybenzoic acids These compounds are known for their aromatic carboxylic acid structure, which includes a hydroxyl group and a methoxybenzamido group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-(4-methoxybenzamido)benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through an acylation mechanism, where the hydroxyl group of the 2-hydroxybenzoic acid reacts with the acyl chloride to form the desired product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(4-methoxybenzamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the benzamido moiety can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3-(4-methoxybenzamido)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-hydroxy-3-(4-methoxybenzamido)benzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and methoxybenzamido groups can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression. Additionally, its antioxidant properties can help neutralize free radicals, reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methoxybenzoic acid: Similar structure but lacks the benzamido group.
3-Methoxysalicylic acid: Similar structure but with a different substitution pattern on the benzene ring.
4-Hydroxybenzoic acid: Lacks the methoxy and benzamido groups.
Uniqueness
2-Hydroxy-3-(4-methoxybenzamido)benzoic acid is unique due to the presence of both hydroxyl and methoxybenzamido groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C15H13NO5 |
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Molecular Weight |
287.27 g/mol |
IUPAC Name |
2-hydroxy-3-[(4-methoxybenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C15H13NO5/c1-21-10-7-5-9(6-8-10)14(18)16-12-4-2-3-11(13(12)17)15(19)20/h2-8,17H,1H3,(H,16,18)(H,19,20) |
InChI Key |
VHGWAKOSCCRILD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2O)C(=O)O |
Origin of Product |
United States |
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